molecular formula C19H27N3O3 B6911468 N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B6911468
M. Wt: 345.4 g/mol
InChI Key: QCYILVPQQDNEAR-UHFFFAOYSA-N
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Description

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and a cyclohexyl-dimethylaminoethyl side chain.

Properties

IUPAC Name

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-22(2)16(13-6-4-3-5-7-13)11-20-19(24)14-8-9-15-17(10-14)25-12-18(23)21-15/h8-10,13,16H,3-7,11-12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYILVPQQDNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(C=C1)NC(=O)CO2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the benzoxazine core. This can be achieved through the cyclization of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions. The resulting benzoxazine intermediate is then subjected to further functionalization to introduce the carboxamide group and the cyclohexyl-dimethylaminoethyl side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-cyclohexyl-2-(methylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
  • N-[2-cyclohexyl-2-(ethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide
  • N-[2-cyclohexyl-2-(propylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Uniqueness

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

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